Cas no 67392-69-2 (D-Leucine, D-alanyl-)

D-Leucine, D-alanyl- 化学的及び物理的性質
名前と識別子
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- D-Leucine, D-alanyl-
- (2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
- D-ALA-D-LEU
- H-D-Ala-D-Leu-OH
- D-Alanyl-D-leucine
- D-Leucine,D-alanyl
- D-Leucine,N-D-alanyl
- N-D-Alanyl-D-leucin
- N-D-alanyl-D-leucine
- MFCD00190744
- (R)-2-((R)-2-Aminopropanamido)-4-methylpentanoic acid
- Ala-Val-OH
- DTXSID30426310
- 67392-69-2
- SCHEMBL18774991
- AKOS017438262
-
- インチ: InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1
- InChIKey: RDIKFPRVLJLMER-RNFRBKRXSA-N
- SMILES: CC(C)CC(C(=O)O)NC(=O)C(C)N
計算された属性
- 精确分子量: 202.13200
- 同位素质量: 202.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.8
- トポロジー分子極性表面積: 92.4Ų
じっけんとくせい
- 密度みつど: 1.108
- Boiling Point: 409.7 °C at 760 mmHg
- フラッシュポイント: 201.6 °C
- PSA: 92.42000
- LogP: 1.04030
D-Leucine, D-alanyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-295054-250 mg |
H-D-Ala-D-Leu-OH, |
67392-69-2 | 250MG |
¥677.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295054-250mg |
H-D-Ala-D-Leu-OH, |
67392-69-2 | 250mg |
¥677.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295054A-1 g |
H-D-Ala-D-Leu-OH, |
67392-69-2 | 1g |
¥2,143.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947993-250mg |
d-Alanyl-d-leucine |
67392-69-2 | 97% | 250mg |
¥787.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947993-1g |
d-Alanyl-d-leucine |
67392-69-2 | 97% | 1g |
¥2485.00 | 2024-05-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295054A-1g |
H-D-Ala-D-Leu-OH, |
67392-69-2 | 1g |
¥2143.00 | 2023-09-05 |
D-Leucine, D-alanyl- 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
D-Leucine, D-alanyl-に関する追加情報
D-Leucine, D-Alanyl: A Comprehensive Overview
D-Leucine, D-Alanyl, also known by its CAS number 67392-69-2, is a significant compound in the field of chemistry and biochemistry. This compound is a derivative of leucine, an essential amino acid, and is characterized by its unique stereochemistry and functional groups. The term D-Alanyl refers to the specific configuration of the amino acid, where the alpha carbon is in the D-configuration. This compound has garnered attention due to its potential applications in various industries, including pharmaceuticals, nutraceuticals, and food additives.
The structural elucidation of D-Leucine, D-Alanyl reveals a molecule with a branched-chain amino acid structure. The presence of the alanyl group introduces additional functional diversity, making it a versatile building block for more complex molecules. Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and stereochemistry.
In terms of synthesis, D-Leucine, D-Alanyl can be produced through various methods, including enzymatic resolution and chemical synthesis. The choice of method depends on the desired scale of production and the specific requirements for stereochemical purity. Recent advancements in asymmetric catalysis have enabled more efficient and environmentally friendly syntheses of this compound, aligning with current trends toward sustainable chemical processes.
The biological activity of D-Leucine, D-Alanyl has been a topic of interest in recent research. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. Additionally, its role in metabolic regulation has been explored, with findings suggesting that it may influence energy expenditure and fat oxidation. These insights underscore the importance of further research into its pharmacokinetics and bioavailability.
In the food industry, D-Leucine, D-Alanyl is valued for its role as a flavor enhancer and stabilizer. Its ability to interact with taste receptors makes it a valuable ingredient in food formulations aimed at improving sensory quality. Furthermore, its use in sports nutrition products has been explored due to its potential to support muscle recovery and performance enhancement.
The application of D-Leucine, D-Alanyl extends into the pharmaceutical sector as well. Researchers are investigating its potential as a drug delivery agent due to its ability to form stable complexes with active pharmaceutical ingredients (APIs). This property could enhance drug solubility and bioavailability, addressing common challenges in drug development.
Recent collaborative efforts between academic institutions and industry partners have led to breakthroughs in understanding the molecular mechanisms underlying the biological effects of D-Leucine, D-Alanyl. For instance, studies utilizing advanced computational modeling techniques have provided insights into its interactions with cellular receptors and enzymes. These findings are paving the way for innovative therapeutic strategies targeting metabolic disorders and inflammatory conditions.
In conclusion, D-Leucine, D-Alanyl, CAS 67392-69-2 stands as a multifaceted compound with diverse applications across various industries. Its unique chemical properties and biological activities make it a subject of ongoing research interest. As scientific advancements continue to unfold, the potential for new applications and therapeutic interventions involving this compound remains promising.
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